4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzoic acid
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Overview
Description
4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a benzoic acid moiety, and a propanamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propanamido Linkage: The propanamido linkage is formed by reacting the furan derivative with a suitable amine under amide coupling conditions.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The propanamido linkage may facilitate binding to proteins, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID: is compared with other furan derivatives such as:
Uniqueness
The uniqueness of 4-{3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOIC ACID lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of a furan ring, methylphenyl group, and benzoic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19NO4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[3-[5-(4-methylphenyl)furan-2-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C21H19NO4/c1-14-2-4-15(5-3-14)19-12-10-18(26-19)11-13-20(23)22-17-8-6-16(7-9-17)21(24)25/h2-10,12H,11,13H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
UPCFBRYAZJHXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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